

Reactivity of 5-Chloro-1,2-difluoro-3-nitrobenzene

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Compound of Interest

Compound Name: 5-Chloro-1,2-difluoro-3-nitrobenzene

Cat. No.: B1357387

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An In-depth Technical Guide to the Reactivity of **5-Chloro-1,2-difluoro-3-nitrobenzene**

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of **5-Chloro-1,2-difluoro-3-nitrobenzene** (CAS: 169468-81-9). As a polyhalogenated and nitrated aromatic compound, this molecule serves as a highly versatile building block in modern organic synthesis. Its utility is primarily dictated by the electron-deficient nature of the benzene ring, which is strategically substituted with three halogen atoms and a potent electron-withdrawing nitro group. This guide will delve into the core principles governing its reactivity, focusing on the mechanism and regioselectivity of Nucleophilic Aromatic Substitution (SNAr), methods for the reduction of the nitro moiety, and its applications as a scaffold for the synthesis of complex chemical entities relevant to the pharmaceutical and agrochemical industries.^{[1][2][3]}

Molecular Structure and Physicochemical Properties

5-Chloro-1,2-difluoro-3-nitrobenzene is a solid organic compound whose structure is foundational to its chemical behavior. The benzene ring is rendered significantly electron-poor by the cumulative inductive effects of the two fluorine atoms and one chlorine atom, and more importantly, by the strong resonance and inductive electron-withdrawal of the nitro group (-NO₂).^[1] This pronounced electrophilic character is the primary driver of its reactivity profile.

Property	Value	Source
CAS Number	169468-81-9	[4]
Molecular Formula	C ₆ H ₂ ClF ₂ NO ₂	
Molecular Weight	193.54 g/mol	
Physical Form	Solid	
Purity	≥ 95%	
Storage Temperature	Ambient	
InChI Key	GCVQFKJDKCXAPJ- UHFFFAOYSA-N	

The strategic placement of these substituents is critical. The nitro group at C3 activates the ortho positions (C2 and C4) and the para position (C5) toward nucleophilic attack. This electronic arrangement sets the stage for highly regioselective substitution reactions.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The hallmark of this molecule's reactivity is its propensity to undergo Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitutions on aliphatic systems (S_n1/S_n2), SNAr reactions on activated aryl halides proceed via a distinct two-step mechanism.[\[5\]](#)

The Addition-Elimination Mechanism

The generally accepted mechanism for SNAr involves the initial addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group.[\[5\]](#)[\[6\]](#)[\[7\]](#)

- **Addition Step:** A nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[\[5\]](#)[\[7\]](#) The formation of this complex temporarily disrupts the aromaticity of the ring.

- Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the electron-withdrawing nitro group. This stabilization is what makes the initial attack energetically feasible.[7]
- Elimination Step: The aromaticity of the ring is restored by the expulsion of the halide leaving group, yielding the final substituted product.[1]

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